3-Chloro-2-(methylamino)benzoic acid

Descripción

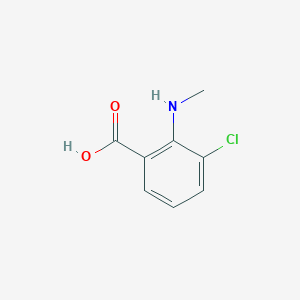

Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-2-(methylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-10-7-5(8(11)12)3-2-4-6(7)9/h2-4,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNLQMMDIUZBHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 2 Methylamino Benzoic Acid

Direct Synthesis Approaches

Direct synthesis methods aim to construct the 3-Chloro-2-(methylamino)benzoic acid molecule in a single or a few convergent steps from readily available precursors. These strategies are often valued for their efficiency and atom economy.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) presents a viable direct route to 3-Chloro-2-(methylamino)benzoic acid. This pathway typically involves the reaction of a di-substituted benzene (B151609) ring, containing a good leaving group and activating groups, with a nucleophile. In this context, a potential starting material would be 2,3-dichlorobenzoic acid.

The mechanism proceeds via an addition-elimination sequence. The nucleophile, in this case, methylamine (B109427) (CH₃NH₂), attacks the carbon atom bearing a leaving group (a chlorine atom). This reaction is feasible because the carboxylic acid and the second chlorine atom act as electron-withdrawing groups, which activate the ring towards nucleophilic attack. masterorganicchemistry.comyoutube.com The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the final product. For the reaction to be successful, the electron-withdrawing groups are most effective when positioned ortho or para to the leaving group, as this allows for optimal stabilization of the negative charge in the intermediate. youtube.comchemistrysteps.com

A plausible reaction scheme is the substitution of the chlorine atom at the C-2 position of 2,3-dichlorobenzoic acid with methylamine. This specific substitution is regiochemically favored due to the electronic activation provided by the adjacent carboxylic acid group.

Table 1: Key Aspects of Nucleophilic Aromatic Substitution (SNAr) for Synthesis

| Feature | Description | Reference |

|---|---|---|

| Mechanism | Addition-Elimination | masterorganicchemistry.com |

| Key Intermediate | Meisenheimer Complex | youtube.com |

| Requirement | Electron-withdrawing groups (EWG) on the aromatic ring | chemistrysteps.com |

| EWG Positioning | Ortho or para to the leaving group for enhanced reactivity | youtube.comchemistrysteps.com |

| Potential Reactants | 2,3-Dichlorobenzoic acid and Methylamine | N/A |

Directed Ortho Metalation Strategies and Subsequent Functionalization

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. harvard.edu This strategy utilizes a directing metalation group (DMG) to guide a strong base to deprotonate a specific ortho-position, creating a stabilized aryl anion. This anion can then be quenched with an appropriate electrophile to introduce a new substituent.

For the synthesis of 3-Chloro-2-(methylamino)benzoic acid, one could envision a route starting from 3-chlorobenzoic acid. The carboxylate group, formed in situ by a strong lithium amide base, can act as a potent DMG. organic-chemistry.org Treatment with a strong base like s-BuLi in the presence of a chelating agent such as TMEDA (tetramethylethylenediamine) at low temperatures can selectively deprotonate the C-2 position, which is ortho to the carboxylate. organic-chemistry.org The resulting ortho-lithiated species can then be treated with an electrophilic aminating agent (e.g., a dialkyl azodicarboxylate or a similar N+ source) to introduce the amino functionality, which would then be methylated in a subsequent step.

Alternatively, a substrate like N-methyl-3-chloroanthranilamide could be used, where the amide group directs the metalation. The subsequent reaction with an electrophilic chlorine source would introduce the chloro substituent at the desired position. This method offers high regioselectivity, which is often difficult to achieve through classical electrophilic aromatic substitution. harvard.eduorganic-chemistry.org

Multi-Step Synthetic Routes

Multi-step syntheses involve the sequential introduction and modification of functional groups on a simpler aromatic precursor. These routes offer greater flexibility and control over the final structure of the molecule.

Introduction of the Chloro Substituent

A common strategy in multi-step syntheses is the late-stage introduction of the chlorine atom onto a pre-formed amino-benzoic acid scaffold. Starting with 2-(methylamino)benzoic acid (N-methylanthranilic acid), a regioselective chlorination at the C-3 position is required.

Electrophilic chlorination can be challenging due to the presence of two activating groups (the amino and carboxyl groups), which can lead to a mixture of products. However, specific chlorinating agents can provide better regioselectivity. For instance, reagents like N-chlorosuccinimide (NCS) have been used for the chlorination of activated aromatic rings. google.com Another method involves using cyanuric chloride as the chlorinating agent in a suitable solvent, which has been shown to be effective for the chlorination of similar 2-amino-3-methylbenzoic acid systems. patsnap.com The choice of solvent and reaction conditions is crucial to control the position of chlorination and minimize the formation of undesired isomers.

Table 2: Chlorination Agents for Benzoic Acid Derivatives

| Chlorinating Agent | Substrate Example | Reference |

|---|---|---|

| N-Chlorosuccinimide (NCS) | 2-Amino-3-methylbenzoic acid | google.com |

Regioselective Amination and N-Methylation Techniques

This approach begins with a 3-chlorobenzoic acid derivative and involves the introduction of the methylamino group at the C-2 position.

Regioselective Amination: The introduction of an amino group ortho to a carboxylic acid on a chlorinated ring can be achieved via copper-catalyzed amination reactions, often referred to as Ullmann-type couplings. A study demonstrated a chemo- and regioselective copper-catalyzed amination of 2-bromobenzoic acids with various amines. organic-chemistry.org This methodology, which avoids the need for protecting the carboxylic acid group, could be adapted for 2,3-dichlorobenzoic acid or 3-chloro-2-bromobenzoic acid, reacting it with methylamine to regioselectively install the methylamino group at the C-2 position. The catalyst system often involves copper powder or copper(I) oxide in a high-boiling solvent. organic-chemistry.org

N-Methylation: If the amination is performed with ammonia or an ammonia equivalent to first produce 2-amino-3-chlorobenzoic acid, a subsequent N-methylation step is necessary. Selective mono-N-methylation of anilines can be challenging. However, specific methods have been developed for this purpose. One approach involves the Biron-Kessler method, which utilizes a 2-nitrobenzenesulfonyl (o-NBS) protecting group on the amine. mdpi.com The sulfonamide is then methylated, followed by the removal of the o-NBS group to yield the N-methylated amine. mdpi.com Another reported procedure for a similar substrate involves the direct methylation of 2-amino-3-chlorobenzoic acid using a methylating agent in the presence of an inorganic base like potassium carbonate in an organic solvent. guidechem.com

Table 3: N-Methylation Strategies for Amino Acids

| Method | Description | Reference |

|---|---|---|

| Direct Methylation | Use of a methylating agent (e.g., methyl iodide) with a base (e.g., K₂CO₃). | guidechem.com |

| Biron-Kessler Method | Protection with o-NBS, methylation of the resulting sulfonamide, and deprotection. | mdpi.com |

| Reductive Amination | Condensation with formaldehyde to form an oxazolidinone, followed by reduction. | nih.gov |

Carboxylic Acid Formation and Protection/Deprotection Strategies

In some synthetic routes, the carboxylic acid functionality is formed from a precursor, such as a methyl or nitrile group, or it may require protection during certain reaction steps.

Carboxylic Acid Formation: A synthetic pathway can start from a less functionalized precursor like 2-chloro-m-xylene. Through catalytic oxidation, one of the methyl groups can be converted into a carboxylic acid, yielding 3-methyl-2-chlorobenzoic acid. google.com This intermediate would then need further functionalization, such as amination, to arrive at the final product.

Protection/Deprotection Strategies: The reactivity of the carboxylic acid and amino groups often necessitates the use of protecting groups to prevent unwanted side reactions.

Carboxylic Acid Protection: The carboxylic acid group is commonly protected as an ester, such as a methyl or ethyl ester. This is typically achieved by reacting the acid with the corresponding alcohol under acidic conditions (Fischer esterification). The ester is generally stable under neutral or basic conditions and can be easily removed by acid- or base-catalyzed hydrolysis to regenerate the carboxylic acid at the end of the synthesis. guidechem.com

Amino Group Protection: The amino group can be protected using various reagents. For N-methylation, the o-NBS group serves as both a protecting group and an activating group for the methylation step. mdpi.com Other common protecting groups for amines include carbamates like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), which can be introduced and removed under specific conditions that are compatible with the rest of the molecule.

The strategic use of these protection and deprotection steps is fundamental to the successful execution of complex multi-step syntheses of substituted anthranilic acids.

Green Chemistry Considerations in Synthesis

Solvent Selection and Catalysis for Enhanced Atom Economy

The choice of solvents and catalysts plays a pivotal role in the environmental footprint of a chemical process. Traditional synthetic methods often rely on volatile organic compounds (VOCs) as solvents, which contribute to air pollution and pose health and safety risks. Green chemistry encourages the use of safer, more environmentally benign solvents.

For the N-methylation of 2-amino-3-chlorobenzoic acid or its esters, several green solvent alternatives can be considered. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. While the solubility of organic reactants can be a challenge, the use of phase-transfer catalysts or co-solvents can often overcome this limitation. Supercritical fluids, such as supercritical carbon dioxide (scCO2), represent another innovative approach. scCO2 is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure, allowing for easy product separation.

In the context of catalysis, the move away from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry, significantly improving atom economy by reducing waste. For N-methylation reactions, traditional methods often employ stoichiometric amounts of hazardous reagents like dimethyl sulfate (B86663). Modern catalytic approaches offer greener alternatives. For instance, the use of methanol (B129727) as a C1 source in the presence of a catalyst represents a highly atom-economical route, with water being the only byproduct. acs.org A variety of catalysts, including those based on iridium and other transition metals, have shown high efficacy in the N-methylation of amines using methanol. acs.orgrsc.org

The development of heterogeneous catalysts is another key area of green chemistry. These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and operational costs. For amination reactions, catalysts such as RANEY® Ni and supported noble metals (e.g., Ru, Rh, Pd, Pt on carbon) have proven effective. rsc.org

The following table summarizes a selection of green solvents and catalysts applicable to the synthesis of 3-Chloro-2-(methylamino)benzoic acid, highlighting their advantages.

| Component | Green Alternative | Advantages |

| Solvent | Water | Non-toxic, non-flammable, readily available |

| Supercritical CO2 | Non-toxic, non-flammable, tunable solvent properties, easy separation | |

| Ionic Liquids | Low volatility, high thermal stability, tunable properties | |

| Deep Eutectic Solvents | Biodegradable, low cost, easy to prepare | |

| Catalyst | Transition Metal Catalysts (e.g., Ir, Ru) with Methanol | High atom economy, use of a renewable C1 source |

| Heterogeneous Catalysts (e.g., Pd/C, Raney Ni) | Easy separation and recyclability, reduced waste | |

| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions, biodegradable |

Sustainable Synthetic Routes

A truly sustainable synthetic route for 3-Chloro-2-(methylamino)benzoic acid would ideally start from renewable feedstocks and employ energy-efficient processes. While the immediate precursors may be derived from petrochemical sources, the principles of green chemistry can guide the development of more sustainable pathways in the long term.

One potential sustainable route could involve the biocatalytic synthesis of the 2-amino-3-chlorobenzoic acid precursor. The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions, often in aqueous media. While a specific enzyme for this transformation may not be readily available, advances in enzyme engineering and directed evolution could lead to the development of such biocatalysts.

The subsequent N-methylation step can be made more sustainable by utilizing methanol derived from biomass as the methylating agent, in conjunction with a recyclable heterogeneous catalyst. acs.org This approach, often referred to as a "hydrogen borrowing" or "hydrogen auto-transfer" reaction, is highly atom-economical. rsc.org

The final hydrolysis of the methyl ester to the desired carboxylic acid can also be optimized for sustainability. While traditional acid or base-catalyzed hydrolysis can generate significant salt waste upon neutralization, alternative methods are being explored. For instance, the use of solid acid or base catalysts can simplify product isolation and catalyst recycling. Enzymatic hydrolysis using lipases or esterases offers a highly selective and environmentally friendly alternative, operating under mild conditions in aqueous solutions.

A conceptual sustainable synthetic route is outlined below:

Biocatalytic Amination and Chlorination: An engineered enzymatic pathway could potentially convert a renewable feedstock into 2-amino-3-chlorobenzoic acid.

Green N-methylation: The precursor is then N-methylated using bio-derived methanol and a recyclable heterogeneous catalyst in a green solvent like water or a deep eutectic solvent.

Enzymatic Hydrolysis: The resulting methyl ester is hydrolyzed to 3-Chloro-2-(methylamino)benzoic acid using an immobilized lipase or esterase, allowing for easy separation of the product and reuse of the biocatalyst.

While the complete realization of such a route is a subject of ongoing research, it illustrates the direction in which the synthesis of specialty chemicals is moving, driven by the principles of green and sustainable chemistry.

Reactivity and Chemical Transformations of 3 Chloro 2 Methylamino Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for transformations such as esterification, amidation, and decarboxylation. The electronic nature of the benzene (B151609) ring, influenced by the electron-donating amino group and the electron-withdrawing chloro group, modulates the reactivity of this functional group.

Esterification Reactions

The conversion of 3-Chloro-2-(methylamino)benzoic acid to its corresponding esters is a fundamental transformation. This is typically achieved through acid-catalyzed esterification or via an acyl chloride intermediate.

The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). core.ac.uktcu.edu The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the ester product. tcu.edu For instance, reacting 3-Chloro-2-(methylamino)benzoic acid with methanol (B129727) and a catalytic amount of H₂SO₄ under reflux would yield methyl 3-chloro-2-(methylamino)benzoate.

Alternatively, for a more reactive pathway that avoids the equilibrium limitations of Fischer esterification, the carboxylic acid can first be converted to its more reactive acyl chloride derivative. researchgate.net Treatment of 3-Chloro-2-(methylamino)benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride would produce 3-chloro-2-(methylamino)benzoyl chloride. This intermediate readily reacts with an alcohol, even less reactive ones, to form the corresponding ester with high yield. acs.org

| Reaction Type | Reactants | Reagents & Conditions | Product |

|---|---|---|---|

| Fischer-Speier Esterification | 3-Chloro-2-(methylamino)benzoic acid, Alcohol (e.g., Methanol) | Catalytic H₂SO₄, Reflux | Methyl 3-chloro-2-(methylamino)benzoate |

| Via Acyl Chloride | 3-Chloro-2-(methylamino)benzoic acid, Alcohol (e.g., Ethanol) | 1. SOCl₂, Reflux 2. Ethanol, Pyridine (B92270) | Ethyl 3-chloro-2-(methylamino)benzoate |

Amidation and Peptide Coupling Reactions

The formation of an amide bond from 3-Chloro-2-(methylamino)benzoic acid and an amine requires the activation of the carboxylic acid group. researchgate.net Direct reaction with an amine is generally not feasible as the hydroxyl group (-OH) is a poor leaving group. Therefore, coupling reagents are employed to facilitate this transformation, a technique central to peptide synthesis. uniurb.itbachem.com

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), are common activators. bachem.compeptide.com In the presence of DCC, the carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the amide bond. To minimize side reactions and racemization, especially in peptide synthesis, an additive like 1-Hydroxybenzotriazole (HOBt) is often included. peptide.com

More modern and efficient coupling reagents include phosphonium (B103445) salts (e.g., PyBOP®, BOP) and aminium/uronium salts (e.g., HBTU, HATU, COMU). peptide.comacs.orgsigmaaldrich.com These reagents convert the carboxylic acid into a highly reactive active ester in situ, which then rapidly reacts with the amine component to yield the desired amide. sigmaaldrich.com For example, reacting 3-Chloro-2-(methylamino)benzoic acid with a primary amine in the presence of HATU and a non-nucleophilic base like diisopropylethylamine (DIPEA) would efficiently produce the corresponding N-substituted-3-chloro-2-(methylamino)benzamide. sigmaaldrich.com

| Reagent Class | Examples | General Application Notes |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Widely used; DCC byproduct is insoluble, while EDC byproduct is water-soluble. Often used with additives like HOBt or OxymaPure. bachem.compeptide.com |

| Phosphonium Salts | BOP, PyBOP®, PyAOP | Highly efficient, especially for sterically hindered couplings. Do not cause guanidinylation side reactions. sigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Fast reaction rates and high yields. HATU and COMU are among the most reactive. Can cause guanidinylation of the amine if used in excess. acs.orgsigmaaldrich.com |

Decarboxylation Pathways

The removal of the carboxylic acid group as carbon dioxide from the aromatic ring is a known reaction for anthranilic acid and its derivatives, typically requiring harsh conditions. cdnsciencepub.comcdnsciencepub.com The decarboxylation of 3-Chloro-2-(methylamino)benzoic acid to yield 2-chloro-N-methylaniline is expected under thermal stress or strong acidic conditions. researchgate.net

Studies on anthranilic acid have shown that the reaction can be acid-catalyzed, proceeding through the protonation of the aromatic ring, which facilitates the cleavage of the carbon-carbon bond. cdnsciencepub.comcdnsciencepub.com The process is often driven by high temperatures, sometimes above the compound's melting point. researchgate.net For instance, heating anthranilic acid in the presence of a mineral acid can lead to decarboxylation. cdnsciencepub.com However, thermal condensation reactions of anthranilic acid derivatives can also lead to extensive decarboxylation as a side reaction. google.com More recently, catalytic methods using bimetallic nanoparticles have been developed for the quantitative decarboxylation of anthranilic acid to aniline (B41778) under milder conditions, a technique that could potentially be applied to its derivatives. nih.gov

Reactions at the N-Methylamino Group

The secondary amine functionality in 3-Chloro-2-(methylamino)benzoic acid is nucleophilic and serves as a handle for further molecular elaboration through reactions with various electrophiles.

Electrophilic Substitution at Nitrogen

The nitrogen atom of the N-methylamino group can react with electrophiles such as acylating and alkylating agents. core.ac.uk

N-Acylation: The reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (like pyridine or triethylamine) leads to the formation of an N-acyl derivative. For example, treating 3-Chloro-2-(methylamino)benzoic acid with acetyl chloride would yield 3-chloro-2-(N-methylacetamido)benzoic acid. This reaction protects the amino group or can be used to build more complex molecular scaffolds. ijpsjournal.com

N-Alkylation/Arylation: While further alkylation of the secondary amine is possible using alkyl halides, controlling the extent of alkylation can be challenging. A more controlled method for introducing aryl groups is the Ullmann-Goldberg reaction. core.ac.ukekb.eg This copper-catalyzed coupling reaction involves treating an N-substituted anthranilic acid derivative with an aryl halide in the presence of a base at elevated temperatures to form an N,N-disubstituted product. ekb.eg

Cyclization Reactions involving the Amino Group

The ortho arrangement of the N-methylamino and carboxylic acid groups makes 3-Chloro-2-(methylamino)benzoic acid an excellent precursor for the synthesis of fused heterocyclic systems, most notably quinazolinones. generis-publishing.comnih.gov These reactions typically involve condensation with a one- or two-carbon synthon, followed by intramolecular cyclization and dehydration.

A common method for forming the quinazolinone core is by heating the anthranilic acid derivative with an excess of formamide, which serves as both the reagent and solvent. generis-publishing.com This reaction, known as the Niementowski synthesis, would convert 3-Chloro-2-(methylamino)benzoic acid into the corresponding 8-chloro-1-methylquinazolin-4(3H)-one. ijarsct.co.in

Another versatile route involves a two-step process. First, the amino group is acylated with an acyl chloride. The resulting N-acyl intermediate is then cyclized, often by heating in acetic anhydride, to form a benzoxazinone (B8607429). nih.gov This benzoxazinone can then be reacted with various nitrogen nucleophiles. For instance, reaction with hydrazine (B178648) would lead to a 3-amino-quinazolinone derivative. nih.gov The direct cyclization of N-methylanthranilic acid with reagents like sodium cyanate (B1221674) has also been reported to yield 1-methylquinazoline-2,4-dione. generis-publishing.com

| Reagent(s) | Conditions | Resulting Heterocyclic Core |

|---|---|---|

| Formamide | Heat (e.g., 130-135 °C) | Quinazolin-4(3H)-one generis-publishing.com |

| 1. Chloroacetyl chloride 2. Acetic anhydride 3. Hydrazine hydrate | Multi-step synthesis | Fused Quinazolinone (e.g., Pyrazolo[5,1-b]quinazolinone) nih.gov |

| Sodium cyanate | Alkaline conditions | Quinazoline-2,4-dione generis-publishing.com |

| Urea | Heat (e.g., 150-160 °C) or Microwave with clay catalyst | Quinazoline-2,4-dione generis-publishing.comijarsct.co.in |

Reactions at the Aryl Ring

The reactivity of the benzene ring in 3-Chloro-2-(methylamino)benzoic acid is influenced by the electronic effects of the methylamino, chloro, and carboxyl substituents. These groups determine the electron density of the ring and direct the position of incoming reactants in substitution reactions.

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for benzene derivatives. wikipedia.org The outcome of such reactions on 3-Chloro-2-(methylamino)benzoic acid is determined by the cumulative directing effects of its substituents. Substituent groups can be categorized as activating or deactivating, and they direct incoming electrophiles to specific positions (ortho, meta, or para) relative to themselves. wikipedia.orgsavemyexams.com

Methylamino Group (-NHCH₃): The secondary amino group is a powerful activating group. savemyexams.com Through the donation of its lone pair of electrons into the aromatic π-system (a +M or positive mesomeric effect), it significantly increases the electron density of the ring, particularly at the ortho and para positions. organicchemistrytutor.com This makes the ring more nucleophilic and thus more reactive towards electrophiles. wikipedia.org It is a strong ortho-, para-director.

Chlorine Atom (-Cl): As a halogen, chlorine is a deactivating group due to its strong electron-withdrawing inductive effect (-I). libretexts.org However, it possesses lone pairs of electrons that can be donated via resonance (+M effect). wikipedia.org This resonance effect, though weaker than its inductive effect, directs incoming electrophiles to the ortho and para positions. Therefore, chlorine is an ortho-, para-directing deactivator. libretexts.org

Carboxylic Acid Group (-COOH): The carboxyl group is a meta-directing deactivator. It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, making the aromatic ring less reactive towards electrophilic attack. organicchemistrytutor.com

When these groups are present on the same ring, the directing power of the strongest activating group typically dominates. In this molecule, the methylamino group is the most potent activating director. Therefore, electrophilic substitution is predicted to occur at the positions ortho and para to the methylamino group, which are the C4 and C6 positions. However, the C6 position is sterically hindered by the adjacent carboxylic acid group, suggesting that substitution at the C4 position is generally favored.

Table 1: Directing Effects of Substituents on 3-Chloro-2-(methylamino)benzoic Acid

| Substituent | Position | Electronic Effect | Ring Reactivity | Directing Influence |

| -NHCH₃ | C2 | +M > -I | Activating | Ortho, Para |

| -Cl | C3 | -I > +M | Deactivating | Ortho, Para |

| -COOH | C1 | -I, -M | Deactivating | Meta |

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, such as a halide, on an aromatic ring by a nucleophile. masterorganicchemistry.com Unlike SEAr reactions, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgchemistrysteps.com

In 3-Chloro-2-(methylamino)benzoic acid, the leaving group is the chlorine atom at the C3 position. To assess its potential for SNAr, the positions of the other substituents are critical:

The powerful electron-donating methylamino group is ortho to the chlorine. This group increases electron density on the ring, which destabilizes the negative charge of the Meisenheimer intermediate and thus strongly disfavors the SNAr mechanism.

The electron-withdrawing carboxylic acid group is meta to the chlorine. A group in the meta position cannot effectively stabilize the anionic intermediate through resonance. libretexts.org

Due to the absence of a strongly activating EWG in the ortho or para position and the presence of a powerful electron-donating group, the potential for 3-Chloro-2-(methylamino)benzoic acid to undergo classical nucleophilic aromatic substitution at the chlorine center under standard conditions is low.

While classical SNAr is unfavorable, the chlorine atom on 3-Chloro-2-(methylamino)benzoic acid serves as an effective handle for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Although aryl chlorides are generally less reactive than the corresponding bromides and iodides, appropriate selection of catalysts (typically based on palladium, nickel, or copper) and ligands enables efficient transformations.

These reactions provide a versatile platform for modifying the molecule's scaffold, allowing for the introduction of a wide array of chemical functionalities at the C3 position.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Reagents (Typical) | Bond Formed | Resulting Structure |

| Suzuki Coupling | Boronic acid/ester (R-B(OR)₂) | Pd catalyst, Base | C-C | R is an alkyl or aryl group |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Base | C-N | R is H, alkyl, or aryl |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd/Cu catalyst, Base | C-C (alkyne) | R is H, alkyl, or aryl |

| Heck Coupling | Alkene (H₂C=CHR) | Pd catalyst, Base | C-C (alkene) | R is an electron-withdrawing group |

| Stille Coupling | Organostannane (R-SnR'₃) | Pd catalyst | C-C | R is an alkyl or aryl group |

Derivatization Strategies for Advanced Chemical Entities

3-Chloro-2-(methylamino)benzoic acid is a valuable starting material for the synthesis of more complex molecules due to its multiple reactive sites. Derivatization can be targeted at the carboxylic acid, the methylamino group, or through reactions that involve multiple functional groups simultaneously.

Reactions at the Carboxylic Acid: The carboxyl group can be readily transformed into other functional groups.

Esterification: Reaction with an alcohol under acidic conditions yields the corresponding ester.

Amide Formation: Coupling with a primary or secondary amine using standard peptide coupling reagents (e.g., DCC, EDC, HATU) produces a wide range of amides.

Reactions at the Methylamino Group: The secondary amine can undergo various transformations.

Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base yields N-acyl or N-sulfonyl derivatives.

Further Alkylation: While challenging, reaction with alkylating agents could yield a tertiary amine.

Cyclization Reactions: The ortho relationship between the methylamino and carboxylic acid groups makes this molecule an ideal precursor for the synthesis of fused heterocyclic systems. A prominent example is the synthesis of quinazolinone derivatives. Through condensation with an appropriate one-carbon source (e.g., an orthoester or formamide), the molecule can undergo an intramolecular cyclization to form a quinazolin-4-one core, a scaffold present in many biologically active compounds.

These derivatization strategies allow for the systematic modification of the molecule's structure, enabling the generation of libraries of advanced chemical entities for various research applications.

Spectroscopic Elucidation and Advanced Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups and bond vibrations within a molecule.

The FT-IR spectrum of 3-Chloro-2-(methylamino)benzoic acid is expected to be dominated by characteristic absorption bands indicative of its key functional groups. A very broad absorption band, typical for carboxylic acids forming hydrogen-bonded dimers, is anticipated in the 2500-3300 cm⁻¹ range, corresponding to the O-H stretching vibration. docbrown.infospectroscopyonline.com The N-H stretch of the secondary amine is predicted to appear as a moderate absorption around 3300-3500 cm⁻¹, potentially overlapping with the broad O-H signal.

A strong and sharp peak, characteristic of the C=O stretch in an aromatic carboxylic acid, is expected between 1680 cm⁻¹ and 1710 cm⁻¹. spectroscopyonline.com The aromatic nature of the compound will give rise to several C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Other significant predicted absorptions include the N-H bend (1500-1550 cm⁻¹), the C-O stretch of the carboxylic acid (1210-1320 cm⁻¹) spectroscopyonline.com, the C-N stretch of the aryl amine (1250-1360 cm⁻¹), and a strong C-Cl stretching band in the fingerprint region (600-800 cm⁻¹).

Raman spectroscopy would offer complementary information. It is expected to show strong bands for the aromatic ring's skeletal and breathing vibrations. While the carbonyl (C=O) stretch would be present, it is typically less intense in Raman spectra compared to FT-IR. The C-Cl stretch is also anticipated to produce a discernible signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

In a suitable deuterated solvent such as DMSO-d₆, the ¹H NMR spectrum of 3-Chloro-2-(methylamino)benzoic acid would likely exhibit several distinct signals. A highly deshielded, broad singlet corresponding to the carboxylic acid proton is predicted to appear at a chemical shift greater than 12 ppm. chemicalbook.com The proton of the secondary amine (-NH-) would likely present as a singlet or a broad signal whose exact position would be influenced by the solvent and concentration.

The aromatic region is expected to show three distinct signals for the protons on the benzene (B151609) ring, likely in the range of 6.5-8.0 ppm. Their multiplicity would be determined by spin-spin coupling, likely appearing as a doublet, a triplet, and another doublet. The methyl protons (-CH₃) of the methylamino group are anticipated to be a singlet with an integration value of three protons, appearing at approximately 2.8-3.0 ppm.

The ¹³C NMR spectrum is predicted to display eight unique signals, one for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is expected to be the most downfield signal, likely in the 165-175 ppm range. rsc.orgdocbrown.info The six aromatic carbons are predicted to resonate between 110 and 150 ppm, with the chemical shifts of C-2 and C-3 being significantly affected by the electron-withdrawing chloro and electron-donating methylamino substituents, respectively. The methyl carbon of the methylamino group would be the most upfield signal, likely appearing in the 30-40 ppm range.

For an unambiguous assignment of the ¹H and ¹³C spectra, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent aromatic protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and the carbons they are attached to, definitively linking the ¹H and ¹³C signals for the aromatic C-H groups and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons over two or three bonds. This is particularly useful for assigning the quaternary carbons (C-1, C-2, and C-3). For instance, the protons of the methyl group would be expected to show a correlation to the C-2 carbon atom.

Predicted Spectroscopic Data Tables

The following tables present the predicted chemical shifts for 3-Chloro-2-(methylamino)benzoic acid based on the analysis of related compounds. It is important to note that these are estimated values and may differ from experimental results.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -COOH | > 12 | Broad Singlet | 1H |

| Ar-H | 6.5 - 8.0 | m | 3H |

| -NH- | Variable | Broad Singlet | 1H |

| -CH₃ | 2.8 - 3.0 | Singlet | 3H |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| -COOH | 165 - 175 |

| Ar-C (C1-C6) | 110 - 150 |

| -CH₃ | 30 - 40 |

Mass Spectrometry Techniques

Mass spectrometry is an indispensable analytical technique for the structural elucidation and characterization of "3-Chloro-2-(methylamino)benzoic acid." This method provides crucial information regarding the molecule's elemental composition and the arrangement of its atoms through the analysis of its mass-to-charge ratio and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental formula of a compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, typically to four or more decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For "3-Chloro-2-(methylamino)benzoic acid," the molecular formula is C₈H₈ClNO₂. The exact mass can be calculated by summing the masses of the most abundant isotopes of each element. This calculated exact mass is a critical parameter for confirming the identity of the compound in a sample.

Table 1: HRMS Data for 3-Chloro-2-(methylamino)benzoic acid

| Parameter | Value |

| Molecular Formula | C₈H₈ClNO₂ |

| Calculated Exact Mass (Monoisotopic) | 185.0243 u |

| Molecular Weight (Average) | 185.61 g/mol |

The presence of a chlorine atom results in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This leads to the appearance of two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by two mass units, with a relative intensity ratio of approximately 3:1. This isotopic signature is a key identifier for chlorinated compounds in mass spectrometry.

Fragmentation Pathway Analysis in Mass Spectrometry

In mass spectrometry, after the initial ionization of the molecule to form the molecular ion ([M]⁺), the ion undergoes fragmentation, breaking down into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the original molecule. The fragmentation of "3-Chloro-2-(methylamino)benzoic acid" is influenced by the presence of the carboxylic acid, methylamino, and chloro functional groups on the aromatic ring.

Based on established fragmentation principles for aromatic carboxylic acids, amines, and halogenated compounds, a probable fragmentation pathway can be proposed. libretexts.orgdocbrown.info

A primary fragmentation event for aromatic carboxylic acids is the loss of a hydroxyl radical (•OH, mass of 17 u) or a carboxyl group (•COOH, mass of 45 u). libretexts.org For "3-Chloro-2-(methylamino)benzoic acid," this would lead to the formation of significant fragment ions.

Another likely fragmentation involves cleavage of the C-N bond. Alpha-cleavage is a common pathway for amines, which would involve the loss of a methyl group from the nitrogen atom. libretexts.org The presence of the chlorine atom also influences fragmentation, with the potential loss of a chlorine radical. docbrown.info

Table 2: Proposed Mass Spectrometry Fragmentation of 3-Chloro-2-(methylamino)benzoic acid

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |

| 185/187 | [C₈H₈ClNO₂]⁺ | - |

| 168/170 | [C₈H₅ClNO]⁺ | •OH |

| 140/142 | [C₇H₅ClN]⁺ | •COOH |

| 150 | [C₈H₈NO₂]⁺ | •Cl |

| 122 | [C₇H₅O₂]⁺ | •Cl, •NHCH₃ |

The fragmentation pattern provides a detailed structural fingerprint. The initial molecular ion at m/z 185/187 confirms the presence of chlorine. The loss of a hydroxyl group to form the acylium ion at m/z 168/170 is a characteristic fragmentation of carboxylic acids. libretexts.org Subsequent loss of carbon monoxide (CO) from this ion could also occur. The loss of the entire carboxyl group results in the fragment at m/z 140/142. libretexts.org Cleavage of the carbon-chlorine bond would yield a fragment at m/z 150. docbrown.info

Structural Analysis and Crystallographic Studies

X-ray Diffraction Studies

There are no available research articles or database entries that describe the X-ray diffraction analysis of 3-Chloro-2-(methylamino)benzoic acid.

Crystal Growth and Crystallization Conditions

Information regarding the specific solvents, temperature conditions, or methods (e.g., slow evaporation, vapor diffusion) used to grow single crystals of 3-Chloro-2-(methylamino)benzoic acid suitable for X-ray diffraction is not documented.

Unit Cell Parameters and Space Group Determination

Due to the lack of diffraction data, the fundamental crystallographic parameters that define the size and shape of the unit cell (the basic repeating block of a crystal) and the symmetry of the crystal lattice (the space group) for this compound have not been determined. Consequently, a data table for these parameters cannot be generated.

Molecular Conformation and Intermolecular Interactions

Without a solved crystal structure, a definitive analysis of the molecule's three-dimensional shape (conformation), including the planarity of the benzoic acid ring and the orientation of the chloro and methylamino substituents, is not possible. Similarly, the specific intermolecular interactions, such as bond lengths, bond angles, and torsion angles that govern the crystal packing, remain unknown.

Supramolecular Architecture

The study of supramolecular architecture involves understanding how molecules organize themselves in the solid state through non-covalent interactions. For 3-Chloro-2-(methylamino)benzoic acid, the specific nature of this architecture is uncharacterized.

Hydrogen Bonding Networks

While the molecule possesses hydrogen bond donors (the carboxylic acid and the secondary amine) and acceptors (the carboxylic oxygen atoms and the nitrogen atom), the specific patterns and networks formed by these hydrogen bonds in the crystalline state have not been reported. It is not known whether the compound forms common motifs like the carboxylic acid dimer or more complex extended networks.

Pi-Stacking and Other Non-Covalent Interactions

Analysis of 3-Chloro-2-(methylamino)benzoic acid: A Review of Publicly Available Structural Data

Initial Research and Findings

An extensive review of scientific literature and chemical databases has been conducted for the chemical compound 3-Chloro-2-(methylamino)benzoic acid. The investigation aimed to gather specific data concerning its structural analysis, with a particular focus on crystallographic studies, crystal packing, potential polymorphism, and Hirshfeld surface analysis, in line with the requested article structure.

The CAS number for 3-Chloro-2-(methylamino)benzoic acid has been identified as 937696-42-9. bldpharm.com This identification was confirmed through commercial supplier databases.

Current Status of Available Data

Despite a thorough search using both the chemical name and its CAS number, no peer-reviewed scientific articles or entries in crystallographic databases detailing the single-crystal X-ray structure, crystal packing, polymorphism, or Hirshfeld surface analysis of 3-Chloro-2-(methylamino)benzoic acid could be located in the public domain.

The search did yield numerous studies on structurally related compounds, such as other substituted benzoic acids. These studies demonstrate well-established methodologies for investigating crystal packing, identifying polymorphs, and quantifying intermolecular interactions through Hirshfeld surface analysis. However, this body of literature does not provide specific data for 3-Chloro-2-(methylamino)benzoic acid.

Due to the absence of published research findings on the specific structural characteristics of 3-Chloro-2-(methylamino)benzoic acid, it is not possible to generate an article that meets the requirements for detailed research findings, data tables, and in-depth analysis for the specified sections on crystal packing, polymorphism, and Hirshfeld surface analysis. The creation of such an article would necessitate speculation, which falls outside the scope of scientifically accurate reporting.

Further empirical research, including single-crystal X-ray diffraction and computational analysis, would be required to elucidate the structural properties of 3-Chloro-2-(methylamino)benzoic acid.

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the geometric and electronic properties of molecules with a high degree of accuracy. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its structure and energy.

Density Functional Theory (DFT) has become a popular method for computational studies of organic molecules due to its balance of accuracy and computational cost. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 3-Chloro-2-(methylamino)benzoic acid, DFT calculations can predict bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the same level of theory can be used to calculate the vibrational frequencies. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and assign spectral bands to specific atomic motions.

A study on ortho-substituted benzoic acids, which are structurally related to 3-Chloro-2-(methylamino)benzoic acid, utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to investigate their potential energy surfaces and conformational preferences. mdpi.com Similar approaches are applicable to the target molecule to understand the influence of the chloro and methylamino substituents on the geometry of the benzoic acid backbone.

Table 1: Predicted Geometrical Parameters for 3-Chloro-2-(methylamino)benzoic acid using DFT (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| C-Cl Bond Length | 1.74 Å |

| N-C (methyl) Bond Length | 1.47 Å |

| C=O Bond Length | 1.22 Å |

| O-H Bond Length | 0.97 Å |

| C-N-C Bond Angle | 121.5° |

| O=C-O Bond Angle | 123.0° |

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides a good first approximation of the electronic structure of a molecule. It solves the Schrödinger equation by assuming that each electron moves in the average field of all other electrons. While HF theory provides valuable qualitative insights, it does not fully account for electron correlation, which can be important for accurately predicting certain molecular properties.

Post-HF methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF method to include electron correlation effects. These methods are more computationally intensive but generally yield more accurate results for energies and properties. For 3-Chloro-2-(methylamino)benzoic acid, these methods can provide a more refined description of its electronic distribution and energy levels compared to DFT or HF alone.

The choice of basis set is a critical aspect of any quantum chemical calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets include more functions and can describe the electron distribution more accurately, but they also significantly increase the computational cost.

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ). The selection of an appropriate basis set involves a trade-off between the desired accuracy and the available computational resources. For a molecule of the size of 3-Chloro-2-(methylamino)benzoic acid, a basis set like 6-311++G(d,p) often provides a good compromise for obtaining reliable geometric and electronic properties with DFT methods. mdpi.comresearchgate.net

Molecular Orbital Theory

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of molecular orbitals, which are spread over the entire molecule. This theory is fundamental to understanding chemical bonding and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

For 3-Chloro-2-(methylamino)benzoic acid, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the methylamino group. The LUMO is likely to be distributed over the carboxylic acid group and the aromatic ring, particularly influenced by the electron-withdrawing chloro substituent. Computational studies on similar substituted benzoic acids have shown that the nature and position of substituents significantly affect the energies and distributions of the frontier orbitals. researchgate.net

Table 2: Predicted Frontier Orbital Energies for 3-Chloro-2-(methylamino)benzoic acid

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.80 |

| HOMO-LUMO Gap | 4.45 |

Note: The data in this table is illustrative and represents typical values for substituted benzoic acids. The exact values for 3-Chloro-2-(methylamino)benzoic acid would require specific computational calculations.

The interactions between the frontier molecular orbitals of reacting species are central to understanding chemical reactions. According to frontier molecular orbital theory, a chemical reaction is often driven by the interaction between the HOMO of one molecule and the LUMO of another.

The analysis of the HOMO and LUMO of 3-Chloro-2-(methylamino)benzoic acid can provide insights into its potential reactivity in various chemical transformations. For example, the regions of high HOMO density would be susceptible to electrophilic attack, while regions with high LUMO density would be prone to nucleophilic attack. This information is valuable for predicting the regioselectivity of its reactions.

Computational and Theoretical Investigations of 3 Chloro 2 Methylamino Benzoic Acid

Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties of molecules like 3-Chloro-2-(methylamino)benzoic acid at an atomic level. These methods allow for the exploration of the molecule's electronic structure, reactivity, and conformational landscape, offering insights that complement experimental data.

Applications As a Chemical Precursor and Building Block

Intermediate in Complex Organic Synthesis

The bifunctional nature of 3-Chloro-2-(methylamino)benzoic acid allows it to serve as a key intermediate in the construction of more complex molecular architectures.

Substituted anthranilic acids are well-established precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in medicinal chemistry and materials science. nih.govijpsjournal.com While direct literature on the use of 3-Chloro-2-(methylamino)benzoic acid is limited, its structure suggests its utility in the synthesis of several important classes of heterocycles.

One of the most significant applications of anthranilic acid derivatives is in the synthesis of quinazolines and quinazolinones . These heterocycles are known to possess a broad spectrum of biological activities. nih.govijpsr.comfrontiersin.org The general synthesis of 4(3H)-quinazolinones often involves the reaction of an anthranilic acid with an appropriate reagent to form the pyrimidine (B1678525) ring. For instance, the Niementowski quinazoline (B50416) synthesis utilizes the reaction of anthranilic acids with amides. frontiersin.org Given this, 3-Chloro-2-(methylamino)benzoic acid could potentially be cyclized to form N-methylated quinazolinone derivatives. The presence of the chlorine atom at the 3-position would result in a 8-chloro-1-methyl-substituted quinazolinone, offering a unique substitution pattern for further functionalization or for modulating the biological activity of the resulting compound.

Another important class of heterocycles derivable from anthranilic acid analogs are acridones . Acridone (B373769) and its derivatives are of significant interest due to their diverse pharmacological properties, including anticancer and antimicrobial activities. rsc.orgrsc.orgjuniperpublishers.com The synthesis of acridones typically involves the intramolecular cyclization of N-phenylanthranilic acids. rsc.orgjuniperpublishers.comorgsyn.orgjocpr.com While 3-Chloro-2-(methylamino)benzoic acid is an N-methyl, not an N-phenyl derivative, analogous intramolecular cyclization reactions, potentially through different mechanisms or with different catalysts, could lead to the formation of a chlorinated and N-methylated acridone scaffold. Such a scaffold would be a novel core for the development of new therapeutic agents.

The synthesis of these and other nitrogen-containing heterocycles from substituted anthranilic acids is a cornerstone of modern synthetic chemistry, and 3-Chloro-2-(methylamino)benzoic acid represents a potentially valuable, yet underexplored, starting material in this context.

Beyond its use in forming heterocyclic systems, 3-Chloro-2-(methylamino)benzoic acid can serve as a scaffold for the synthesis of other substituted benzoic acid derivatives. The existing functional groups can be modified to introduce new functionalities. For example, the carboxylic acid group can be converted to esters, amides, or other derivatives, while the N-methylamino group can potentially undergo further substitution or be involved in coupling reactions.

The chlorine atom also provides a handle for further synthetic transformations, such as cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Ligand Design and Coordination Chemistry

Anthranilic acid and its derivatives are known to act as ligands, coordinating to metal ions through the carboxylate oxygen atoms and the amino nitrogen atom. nih.gov The resulting metal complexes have been investigated for various applications, including catalysis and biological activity.

3-Chloro-2-(methylamino)benzoic acid, with its carboxylate, amino, and chloro substituents, presents an interesting candidate for ligand design. The N-methyl group introduces steric bulk compared to a primary amine, which could influence the coordination geometry and the stability of the resulting metal complexes. The electronic properties of the ligand, and consequently the coordinated metal center, would be modulated by the electron-withdrawing chlorine atom. These features could be exploited to fine-tune the properties of metal complexes for specific applications in catalysis or materials science.

Materials Science Applications (e.g., precursor for polymers, dyes)

The structural motifs found in 3-Chloro-2-(methylamino)benzoic acid are relevant to the field of materials science. Anthranilic acid itself is used as an intermediate in the production of azo dyes. ijpsjournal.comresearchgate.net The diazotization of the amino group followed by coupling with a suitable aromatic compound is a standard method for dye synthesis. Although the secondary amine in 3-Chloro-2-(methylamino)benzoic acid cannot be directly diazotized, it could potentially be a component in more complex dye structures.

Furthermore, bifunctional molecules like 3-Chloro-2-(methylamino)benzoic acid can serve as monomers in the synthesis of polymers. The carboxylic acid and the amino group could be used to form polyamide or polyester (B1180765) chains, incorporating the chloro-substituted aromatic ring into the polymer backbone. The properties of such polymers would be influenced by the rigidity of the aromatic ring and the presence of the chlorine and methylamino substituents.

Development of Research Probes and Chemical Tools

Fluorescent small molecules are invaluable tools in chemical biology for visualizing and studying biological processes. N-methylanthranilic acid has been utilized as a fluorescent label for carbohydrates to create glycoprobes for use in fluorescence-based screening assays. rsc.org These probes are instrumental in discovering drugs that target carbohydrate-protein interactions.

Given the structural similarity, 3-Chloro-2-(methylamino)benzoic acid could potentially be developed into novel research probes. The chloro-substituent could be used to modulate the photophysical properties of the fluorophore or to introduce a site for further chemical modification, allowing for the creation of a library of probes with tailored properties for specific biological applications. The development of such chemical tools is crucial for advancing our understanding of complex biological systems.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies

While established methods for synthesizing substituted benzoic acids exist, the development of novel, more efficient, and sustainable synthetic routes for 3-Chloro-2-(methylamino)benzoic acid is a key area for future research. Current approaches to similar compounds often involve multi-step processes such as the nitration, reduction, chlorination, and methylation of a benzoic acid precursor. evitachem.com Future explorations could focus on the following:

C-H Activation: Direct C-H amination or chlorination on a suitable benzoic acid precursor could significantly shorten the synthetic sequence, reducing waste and improving atom economy. Research into selective catalysts for ortho-C-H amination is an active field that could be applied here.

Catalytic Coupling Reactions: The development of novel palladium or copper-catalyzed coupling reactions could provide new pathways. For instance, a one-pot reaction involving a suitably substituted chlorobenzoic acid and a methylamine (B109427) source could be an efficient alternative to traditional methods.

Solvent-Free and Green Chemistry Approaches: Investigating synthesis under solvent-free conditions or using greener solvents would align with modern principles of sustainable chemistry. For example, methods using catalysts like TBHP/oxone under solvent-free conditions have been shown to be effective for synthesizing other substituted benzoic acids. researchgate.net

A comparative table of potential synthetic strategies is presented below.

| Methodology | Potential Precursors | Key Advantages | Research Focus |

| Direct C-H Amination | 3-Chlorobenzoic acid | Shorter synthesis, high atom economy | Development of selective ortho-amination catalysts |

| Reductive Amination | 2-Amino-3-chlorobenzoic acid | Utilizes readily available starting materials | Optimization of reducing agents and reaction conditions |

| Buchwald-Hartwig Amination | 2,3-Dichlorobenzoic acid | High functional group tolerance, good yields | Ligand design for efficient coupling with methylamine |

| Oxidative Ammoniation | 3-Methyl-2-chlorobenzoic acid | Utilizes an oxidation and subsequent amination sequence | Exploration of efficient and selective oxidation and amination reagents. google.com |

Advanced Mechanistic Studies of Reactivity

A detailed understanding of the reactivity of 3-Chloro-2-(methylamino)benzoic acid is crucial for its application. The electronic effects of the electron-withdrawing chlorine atom and the electron-donating methylamino group, positioned ortho and meta to the carboxylic acid, create a unique electronic environment. Future mechanistic studies could include:

Kinetic and Thermodynamic Profiling: Investigating the kinetics of reactions involving the carboxylic acid (e.g., esterification, amidation) and the amine (e.g., N-alkylation, acylation) to quantify the influence of the substituents.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition states, and understand the electronic structure, offering insights into regioselectivity and reactivity. rsc.org

Isotopic Labeling Studies: Using isotopically labeled reagents (e.g., ¹³C, ¹⁵N) can help elucidate complex reaction mechanisms, such as potential rearrangements or unexpected bond formations. This approach has been used to understand C-C coupling mechanisms in other systems. nih.gov

Co-crystallization and Solid-State Chemistry

The solid-state properties of a chemical compound, such as solubility, stability, and bioavailability, are governed by its crystal structure. Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in the same crystal lattice, is a powerful technique for modifying these properties.

Future research should focus on:

Screening for Co-formers: A systematic screening of pharmaceutically acceptable co-formers (e.g., other acids, amides, pyridines) to form novel co-crystals.

Structural Analysis: Single-crystal X-ray diffraction to precisely determine the three-dimensional arrangement of molecules in the co-crystals and identify the key intermolecular interactions (hydrogen bonds, halogen bonds, π-π stacking).

Physicochemical Characterization: Evaluating the resulting co-crystals for improved properties, such as dissolution rate and thermal stability, compared to the parent compound.

Application in Chemo- and Biocatalysis

The application of 3-Chloro-2-(methylamino)benzoic acid in catalysis is an entirely unexplored field. Its structure contains functionalities that could be leveraged in both small molecule and biological catalysis.

Ligand Synthesis for Chemocatalysis: The carboxylic acid and amine groups can serve as anchoring points for coordination to metal centers. Derivatives of this molecule could be synthesized to act as novel ligands for transition metal catalysts used in cross-coupling, hydrogenation, or oxidation reactions.

Organocatalysis: The presence of both an acidic (carboxylic acid) and a basic (amine) group within the same molecule opens up the possibility of its use as a bifunctional organocatalyst for various organic transformations.

Biocatalysis and Enzyme Inhibition: Investigating the interaction of 3-Chloro-2-(methylamino)benzoic acid with enzymes is a promising avenue. It could be explored as a substrate for biocatalytic transformations to produce novel chiral derivatives or as a potential inhibitor for specific enzyme targets, a strategy employed for other benzoic acid derivatives. nih.gov

Integration with Flow Chemistry and Automated Synthesis platforms

Modern chemical synthesis is increasingly moving towards continuous flow and automated platforms to improve efficiency, safety, and scalability. oxfordglobal.commagritek.com The synthesis of 3-Chloro-2-(methylamino)benzoic acid and its derivatives is well-suited for these technologies.

Flow Synthesis: Synthetic routes involving hazardous reagents or intermediates, or requiring precise temperature control, can be made safer and more efficient in continuous flow reactors. beilstein-journals.org The multi-step synthesis of this compound could be telescoped into a continuous sequence, minimizing manual handling and purification steps. nih.gov

Automated Synthesis for Library Generation: Automated synthesis platforms can be used to rapidly generate a library of derivatives of 3-Chloro-2-(methylamino)benzoic acid. nih.gov By varying the substituents on the aromatic ring or modifying the amine and acid functionalities, a diverse set of compounds can be produced for screening in drug discovery or materials science applications.

Process Analytical Technology (PAT): Integrating real-time monitoring tools (PAT) into a flow synthesis setup would allow for rapid optimization of reaction conditions (temperature, pressure, flow rate, stoichiometry), leading to higher yields and purity. magritek.com This approach enables the development of robust and reproducible manufacturing processes.

The table below outlines potential integrations with modern synthesis platforms.

| Technology Platform | Application Area | Expected Benefits |

| Continuous Flow Reactors | Synthesis of 3-Chloro-2-(methylamino)benzoic acid | Improved safety, enhanced heat and mass transfer, scalability. beilstein-journals.org |

| Automated Synthesizers | Library synthesis of derivatives | High-throughput screening, rapid structure-activity relationship (SAR) studies. oxfordglobal.com |

| Self-Optimizing Systems | Reaction condition optimization | Reduced development time, improved process robustness, data-rich experimentation. magritek.com |

Q & A

Q. What are the common synthetic routes for preparing 3-Chloro-2-(methylamino)benzoic acid, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves introducing the methylamino group to a chlorinated benzoic acid precursor. One approach is nucleophilic substitution on 3-chloro-2-halobenzoic acid using methylamine under basic conditions (e.g., pyridine or triethylamine) to neutralize HX byproducts . Another method could involve reductive amination of 3-chloro-2-nitrobenzoic acid using methylamine and a reducing agent. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) critically impact reaction efficiency and purity. Yields >70% are achievable with optimized stoichiometry (1:1.2 molar ratio of precursor to methylamine).

Q. Which spectroscopic techniques are most effective for characterizing the structure of 3-Chloro-2-(methylamino)benzoic acid?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To identify methylamino protons (δ ~2.8 ppm as singlet) and aromatic ring splitting patterns influenced by chlorine .

- IR spectroscopy : Confirming carboxylic acid (1700–1720 cm⁻¹) and secondary amine (N–H stretch ~3300 cm⁻¹) functionalities.

- X-ray crystallography : For definitive stereochemical assignment, especially if tautomerism occurs in the solid state .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 3-Chloro-2-(methylamino)benzoic acid across different studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers). To address this:

- Standardize protocols : Use consistent cell lines (e.g., HepG2 for anticancer studies) and solvent controls (DMSO concentration ≤0.1%).

- Dose-response validation : Perform IC50 determinations with triplicate measurements and include positive controls (e.g., doxorubicin for cytotoxicity).

- Metabolite profiling : Check for compound degradation during assays via HPLC-MS .

Q. What strategies optimize the regioselective functionalization of 3-Chloro-2-(methylamino)benzoic acid for targeted drug design?

- Methodological Answer : Leverage the directing effects of substituents:

- Electrophilic aromatic substitution : The chlorine atom directs incoming electrophiles to the para position, while the methylamino group activates the ortho/para positions. Use protecting groups (e.g., acetyl for –NHMe) to control regiochemistry .

- Cross-coupling reactions : Suzuki-Miyaura coupling at the chlorine position requires Pd catalysts (e.g., Pd(PPh₃)₄) and careful choice of boronic acids (Table 1).

Table 1 : Example Coupling Partners and Yields

| Boronic Acid | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 78 | |

| 4-Pyridylboronic acid | Pd(dppf)Cl₂ | 65 |

Q. How does the methylamino group influence the acid dissociation constant (pKa) of 3-Chloro-2-(methylamino)benzoic acid compared to unsubstituted benzoic acid?

- Methodological Answer : The electron-donating methylamino group increases the pKa of the carboxylic acid by stabilizing the deprotonated form through resonance. Experimental data show:

- Benzoic acid: pKa ~4.2

- 3-Chloro-2-(methylamino)benzoic acid: pKa ~3.8 (due to chlorine's electron-withdrawing effect) and secondary amine pKa ~9.5. Potentiometric titration in 50% aqueous ethanol provides precise measurements .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.